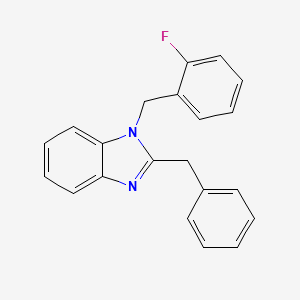
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications. CD437 has been shown to have anti-tumor properties and has been investigated for its use in cancer treatment.
Wirkmechanismus
The mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood, but it is thought to work by activating retinoid receptors, which are involved in regulating cell growth and differentiation. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to induce apoptosis by activating the extrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of research on its properties and potential therapeutic applications. However, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize for researchers who are not experienced in organic chemistry. Additionally, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has not yet been approved for clinical use, which means that its potential therapeutic applications have not yet been fully explored.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One area of research could be to investigate its potential use in combination with other anti-cancer drugs. Another area of research could be to investigate its potential use in the treatment of other diseases, such as inflammatory diseases or autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide and to identify other compounds that have similar properties.
Synthesemethoden
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide can be synthesized using a multi-step process starting with 2,5-dimethylphenylacetonitrile and 3-chlorobenzyl chloride. The final step involves the addition of methanesulfonyl chloride to the intermediate product to yield N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been tested in various cancer cell lines and has been found to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-7-8-13(2)16(9-12)18(21(3,19)20)11-14-5-4-6-15(17)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDFGOWNLHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)
![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)

![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)